4,6-dichloro-3-methylpyridine-2-carbaldehyde
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Overview
Description
4,6-Dichloro-3-methylpyridine-2-carbaldehyde is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms at the 4th and 6th positions, a methyl group at the 3rd position, and an aldehyde group at the 2nd position on the pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-3-methylpyridine-2-carbaldehyde typically involves the chlorination of 3-methylpyridine followed by formylation. One common method includes the following steps:
Chlorination: 3-methylpyridine is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 4th and 6th positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-3-methylpyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4,6-Dichloro-3-methylpyridine-2-carboxylic acid.
Reduction: 4,6-Dichloro-3-methylpyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Dichloro-3-methylpyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as an intermediate in the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.
Industry: It is used in the production of dyes and pigments for industrial applications.
Mechanism of Action
The mechanism of action of 4,6-dichloro-3-methylpyridine-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-methylpyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
4,6-Dichloro-2-methylpyridine: Has a different substitution pattern, affecting its chemical properties and reactivity.
3,5-Dichloro-2-methylpyridine: Similar structure but different positions of chlorine atoms, leading to different reactivity and applications.
Uniqueness
4,6-Dichloro-3-methylpyridine-2-carbaldehyde is unique due to the presence of both electron-withdrawing chlorine atoms and an electron-donating methyl group on the pyridine ring, along with the reactive aldehyde group. This combination of functional groups makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions .
Properties
CAS No. |
2758002-08-1 |
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Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
190 |
Purity |
95 |
Origin of Product |
United States |
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